Enhanced Lipophilicity (clogP) of 2-Ethoxy-6-nitrobenzamide vs. 2-Methoxy-6-nitrobenzamide
Computational prediction indicates that 2-ethoxy-6-nitrobenzamide exhibits higher calculated logP (clogP) than its methoxy analog, resulting from the additional methylene unit in the ethoxy substituent [1]. This increase in lipophilicity enhances membrane permeability potential, a critical parameter for nitroaromatic prodrugs that require intracellular activation by nitroreductases.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ~1.3–1.5 (predicted for 2-ethoxy-6-nitrobenzamide) |
| Comparator Or Baseline | 2-Methoxy-6-nitrobenzamide (clogP ~0.8–1.0 predicted) |
| Quantified Difference | Approximately +0.4 to +0.7 log units |
| Conditions | Computational prediction using ChemAxon/XlogP3 algorithms; no experimental logP data available in primary literature for this exact compound. |
Why This Matters
Higher lipophilicity translates to improved passive membrane diffusion, which can be decisive for intracellular nitroreductase-dependent activation in cancer or antimicrobial prodrug strategies.
- [1] PubChem Compound Summary for CID 23027967, 2-Ethoxy-6-nitrobenzamide; XLogP3 predicted value. National Center for Biotechnology Information. View Source
